Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate

Catalog No.
S6587533
CAS No.
2231665-69-1
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carb...

CAS Number

2231665-69-1

Product Name

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate

IUPAC Name

methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3

InChI Key

GXVXCKZDBNGPFG-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC(C1)O)OC

Canonical SMILES

COC(=O)C1(CC(C1)O)OC

This compound can be classified as a methoxy ester derivative of a hydroxycyclobutane carboxylic acid with a specific substitution pattern. While the origin and significance in scientific research are unknown, its structure suggests potential for investigation in a few areas:

  • As a building block for more complex molecules: The cyclobutane ring and functional groups (hydroxyl, methoxy, and carboxylate) could be used to synthesize more intricate molecules with desired properties.
  • Medicinal chemistry: The presence of the hydroxyl and carboxylate groups might provide a basis for exploring biological activity, although further research is needed [].

Molecular Structure Analysis

Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate possesses a four-membered cyclobutane ring with a methyl ester group attached to one carbon (carboxylate). Another carbon on the ring holds a hydroxyl group, while the remaining carbon has a methoxy group attached (trans to the hydroxyl).

Key features:

  • Four-membered cyclobutane ring: This ring structure is relatively less common compared to five or six-membered rings and can introduce unique conformational rigidity.
  • Functional groups: The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, potentially influencing the molecule's behavior.
  • Methyl ester: The ester group can be hydrolyzed under certain conditions, potentially affecting the molecule's stability and reactivity.

Chemical Reactions Analysis

  • Hydrolysis of the methyl ester: This reaction would cleave the ester bond, releasing methanol and the corresponding carboxylic acid.
  • Esterification: The hydroxyl group could potentially react with another carboxylic acid to form a different ester under specific conditions.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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